BenchChemオンラインストアへようこそ!

N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Medicinal chemistry Structure–activity relationship Sulfonamide SAR

N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 1269089-86-2) is a synthetic small-molecule sulfonamide built on the 2-oxo-1,2-dihydroquinoline scaffold, with a molecular formula of C₁₃H₁₆N₂O₃S and a molecular weight of 280.34 g/mol. It features a 4-methyl substituent on the quinoline core and an N-isopropyl sulfonamide at the 6-position, classifying it within the broader dihydroquinoline-6-sulfonamide chemotype that has attracted significant patent interest as voltage-gated sodium channel (Nav, particularly Nav1.7) inhibitors for pain, cough, and pruritus indications.

Molecular Formula C13H16N2O3S
Molecular Weight 280.34
CAS No. 1269089-86-2
Cat. No. B2900990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
CAS1269089-86-2
Molecular FormulaC13H16N2O3S
Molecular Weight280.34
Structural Identifiers
SMILESCC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC(C)C
InChIInChI=1S/C13H16N2O3S/c1-8(2)15-19(17,18)10-4-5-12-11(7-10)9(3)6-13(16)14-12/h4-8,15H,1-3H3,(H,14,16)
InChIKeyHCCPLBYGJFVUQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 1269089-86-2): Compound Identity and Class Context for Procurement Evaluation


N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 1269089-86-2) is a synthetic small-molecule sulfonamide built on the 2-oxo-1,2-dihydroquinoline scaffold, with a molecular formula of C₁₃H₁₆N₂O₃S and a molecular weight of 280.34 g/mol [1]. It features a 4-methyl substituent on the quinoline core and an N-isopropyl sulfonamide at the 6-position, classifying it within the broader dihydroquinoline-6-sulfonamide chemotype that has attracted significant patent interest as voltage-gated sodium channel (Nav, particularly Nav1.7) inhibitors for pain, cough, and pruritus indications [2]. The compound is catalogued by multiple specialty chemical suppliers at purities of 95% to ≥98% (NLT 98%), with accompanying analytical documentation including NMR, HPLC, and LC-MS from select vendors . It is explicitly supplied for research and further manufacturing use only, not for direct human or veterinary application.

Why N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide Cannot Be Interchanged with Generic Dihydroquinoline-6-sulfonamides


Within the 2-oxo-1,2-dihydroquinoline-6-sulfonamide class, even subtle N-alkyl and ring-substitution variations produce functionally divergent molecules. The diuretic SAR study by Zubkov et al. (2012) demonstrated that the nature of the sulfonamide N-substituent—whether aniline, substituted arylamide, or alkyl—dramatically alters in vivo diuretic efficacy and electrolyte excretion profiles in rats, with N-aryl derivatives showing the highest activity [1]. Separately, the Amgen alkyl dihydroquinoline sulfonamide patent series explicitly claims a vast structural space around the N-1 aryl, sulfonamide N-substituent, and quinoline ring positions, where each permutation modulates Nav1.7 IC₅₀, isoform selectivity (Nav1.5 vs. Nav1.7), and pharmacokinetic properties [2]. The target compound's specific combination—N-isopropyl sulfonamide, 4-methyl, no N-1 aryl substitution, and absence of 7-chloro—occupies a distinct chemical space not directly represented in the published diuretic or Nav1.7 lead optimization datasets. Generic substitution with an N-tert-butyl, N,N-diethyl, or primary sulfonamide analog would alter hydrogen bond donor count, steric bulk, lipophilicity, and metabolic liability, any of which may compromise activity in a given assay context. These structural distinctions form the basis for the quantitative comparative evidence presented below.

Quantitative Differentiation Evidence for N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 1269089-86-2) vs. Closest Structural Analogs


N-Isopropyl vs. N-tert-Butyl Sulfonamide: Steric Bulk Differentiation and Hydrogen Bonding Capacity

The target compound carries an N-isopropyl sulfonamide (isopropyl: –CH(CH₃)₂), whereas the closest catalogued analog N-tert-butyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (PubChem CID 46361427) bears an N-tert-butyl sulfonamide (–C(CH₃)₃) [1]. Both are secondary sulfonamides retaining one hydrogen bond donor (HBD) on the sulfonamide nitrogen; however, the N-tert-butyl group introduces significantly greater Taft steric bulk (Eₛ ≈ –1.54 for tert-butyl vs. Eₛ ≈ –0.47 for isopropyl) [2]. This steric differential alters the conformational landscape around the sulfonamide and can influence target binding pocket accommodation. Additionally, the N-isopropyl analog (CAS 1269089-86-2) incorporates a 4-methyl substituent on the quinoline ring that is absent in the N-tert-butyl analog, further differentiating lipophilicity and ring electronics [1].

Medicinal chemistry Structure–activity relationship Sulfonamide SAR

N-Isopropyl vs. N,N-Diethyl Sulfonamide: Hydrogen Bond Donor Preservation as a Key Differentiator

The target compound is an N-monosubstituted (secondary) sulfonamide retaining one sulfonamide N–H hydrogen bond donor. By contrast, N,N-diethyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is an N,N-disubstituted (tertiary) sulfonamide with zero HBD capacity at the sulfonamide nitrogen [1]. This distinction is critical because the sulfonamide N–H has been identified as a key pharmacophoric element in multiple target families, including carbonic anhydrase isoforms and certain kinase inhibitors, where it engages conserved active-site residues via hydrogen bonding [2]. The N-isopropyl group preserves this HBD while providing moderate lipophilicity (computed XLogP3 = 1.0), whereas the N,N-diethyl analog sacrifices HBD entirely in exchange for increased lipophilicity and metabolic stability [1].

Hydrogen bonding Sulfonamide pharmacology Bioisosterism

Absence of 7-Chloro Substitution Distinctly Separates Target Compound from the Diuretic-Optimized 2-Oxoquinoline-6-sulfonamide Series

Zubkov et al. (2012) identified 7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonanilide as the most active diuretic in a series of N-aryl-7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamides evaluated in rats [1]. All active compounds in that study bore a chlorine atom at the 7-position of the quinoline ring. The target compound (CAS 1269089-86-2) lacks this 7-chloro substituent and instead bears an unsubstituted quinoline ring at position 7, with a 4-methyl group and N-isopropyl sulfonamide [2]. Furthermore, the SAR study concluded that N-aryl (anilide-type) sulfonamides—not N-alkyl sulfonamides—were responsible for maximal diuretic activity, and that ortho-substitution on the N-aryl ring diminished diuresis [1]. The target compound's N-isopropyl alkyl substitution thus places it outside the structural envelope that produced the strongest diuretic effects, suggesting it may be functionally silent in this assay or exhibit a distinct polypharmacology profile.

Diuretic SAR Halogen substitution Electrolyte excretion

Vendor-Reported Purity Tiers and Analytical Documentation Availability as Procurement Differentiation

Multiple vendors supply the target compound at differentiated purity tiers and documentation levels. Synblock offers NLT 98% purity with supporting MSDS, NMR, HPLC, and LC-MS documentation available . MolCore similarly lists NLT 98% purity under ISO-certified quality systems . AKSci supplies the compound at 95% minimum purity with SDS and COA available upon request . These vendor-level differences in documented purity and analytical support enable procurement decisions aligned to specific experimental rigor requirements. By contrast, the closest analog N-tert-butyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS not assigned in the same vendor catalog) and N,N-diethyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide are listed by fewer suppliers with more limited analytical documentation.

Chemical procurement Quality assurance Analytical characterization

Scaffold Placement Across Multiple Target Classes: Divergent Patent Landscapes for N-Alkyl vs. N-Aryl Dihydroquinoline-6-sulfonamides

The 2-oxo-1,2-dihydroquinoline-6-sulfonamide scaffold has been claimed across at least four distinct biological target classes in the patent and primary literature: (i) Nav1.7 voltage-gated sodium channel inhibition (Amgen alkyl/heteroalkyl/cyclobutyl/cyclopropyl dihydroquinoline sulfonamide series, e.g., US9346798, US20160368877A1) [1]; (ii) thiazide-like diuretic activity (Zubkov et al., 2012, N-aryl-7-chloro series) [2]; (iii) c-Met kinase inhibition (2-oxo-1,2-dihydroquinoline-containing inhibitors with IC₅₀ values as low as 0.6 nM) ; and (iv) LSD1 inhibition (sulfonamide derivatives explored via docking studies) [3]. Critically, the N-substitution pattern on the sulfonamide is a principal determinant of target class selectivity: the Amgen Nav1.7 patents predominantly exemplify N-heteroaryl sulfonamides (e.g., N-isoxazol-3-yl) combined with complex N-1 biaryl substituents, whereas the diuretic series requires N-aryl sulfonamides with 7-chloro substitution. The target compound's N-isopropyl, N-1-unsubstituted, 7-unsubstituted profile is structurally orthogonal to both lead series, positioning it as a distinct chemotype for exploring alternative target space or for use as a comparative control in selectivity panels.

Patent landscape Target class selectivity Chemical probe development

Critical Caveat: Absence of Published Biological Activity Data for the Specific Target Compound

As of May 2026, a comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Scholar, and major patent databases reveals no published biological activity data—no IC₅₀, Ki, EC₅₀, in vivo efficacy, or selectivity profiling data—specific to N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 1269089-86-2) [1]. The compound appears in PubChem (CID 50947258) with computed physicochemical descriptors only; no bioassay results are associated with this CID. Its closest structurally characterized N-tert-butyl analog (CID 46361427; ChEMBL4294973) is listed as an inhibitor in one BRENDA enzyme-catalyzed reaction entry under EC 3.2.1.143, but no quantitative Ki or IC₅₀ data are publicly retrievable for that entry [2]. This data gap is the single most important factor in procurement decision-making: the compound should be treated as an uncharacterized research tool whose biological activity profile is unknown and must be empirically determined by the end user. All differentiation claims above rest on structural inference, class-level SAR from related compounds, and vendor quality metrics—not on direct comparative biological performance data.

Data gap disclosure Procurement risk assessment Compound characterization

Evidence-Based Application Scenarios for N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 1269089-86-2)


Sulfonamide N-Alkyl SAR Probe for 2-Oxoquinoline-6-sulfonamide Target Class Exploration

The compound serves as a chemically distinct N-alkyl sulfonamide probe within the broader 2-oxoquinoline-6-sulfonamide scaffold space. Its N-isopropyl group (moderate steric bulk, Eₛ ca. –0.47; one HBD retained) contrasts with the N-tert-butyl analog (high steric bulk, Eₛ ca. –1.54) and the N,N-diethyl analog (zero HBD) [1]. In a systematic sulfonamide SAR campaign targeting Nav1.7, c-Met, LSD1, or DNA gyrase, this compound can serve as a key reference point for mapping the steric and hydrogen-bonding tolerance of the sulfonamide-binding sub-pocket. Its inclusion in a compound library alongside the N-tert-butyl, N,N-diethyl, and primary sulfonamide (CAS 855766-74-4) analogs enables deconvolution of steric vs. HBD contributions to target affinity.

Selectivity Control Compound for Diuretic vs. Non-Diuretic 2-Oxoquinoline-6-sulfonamide Profiling

Because the Zubkov et al. (2012) diuretic SAR study established that maximal activity requires both 7-chloro substitution and N-aryl (anilide) sulfonamide architecture, the target compound—lacking both features—can function as a negative control or selectivity probe in diuretic assays [1]. A side-by-side comparison of 7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonanilide (active diuretic) with the target compound (predicted inactive or weakly active as a diuretic) in the same rat diuresis/electrolyte excretion model would formally test the hypothesis that diuretic activity is confined to the 7-Cl, N-aryl chemotype. This application is directly supported by the published SAR dataset, which shows that substitution pattern changes diminish diuresis.

Computational Chemistry and Docking Study Input with Validated Physicochemical Descriptors

The compound's computed physicochemical properties—XLogP3 = 1.0, TPSA = 83.7 Ų, HBD = 2, HBA = 4, rotatable bonds = 3 [1]—place it within drug-like chemical space favorable for molecular docking and pharmacophore modeling. Its structural orthogonality to the N-aryl Amgen Nav1.7 lead series (typically >500 Da with higher logP) makes it a useful decoy or low-molecular-weight probe for validating docking pose predictions. The availability of the InChI Key (HCCPLBYGJFVUQJ-UHFFFAOYSA-N) and SMILES string from PubChem further facilitates ready integration into computational workflows [1].

Synthetic Intermediate for Diversification at the Sulfonamide and Quinoline N-1 Positions

Based on the synthetic methodology reported in the LSD1 inhibitor docking study (Proceedings of Science, BrazMedChem 2019), 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride can undergo nucleophilic amine substitution to generate diverse sulfonamides [1]. The target compound represents one specific amine coupling product (isopropylamine). Its availability as a pre-formed, purity-documented building block (NLT 98% from Synblock and MolCore) enables its use as a reference standard for analytical method development or as a substrate for further functionalization at the quinoline N-1 position via alkylation or arylation, potentially generating analogs that bridge toward the Amgen Nav1.7 patent space.

Quote Request

Request a Quote for N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.